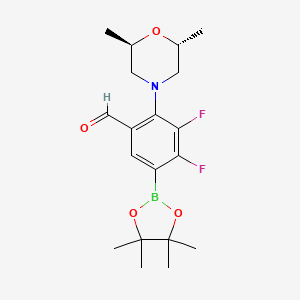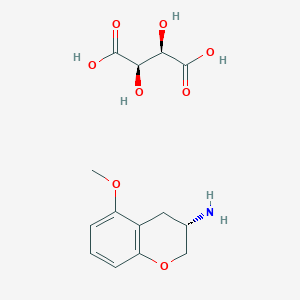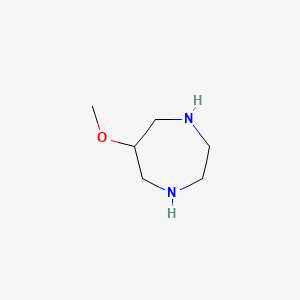
6-Methoxy-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,4-diazepane is a heterocyclic organic compound with the molecular formula C6H14N2O It is a derivative of diazepane, characterized by the presence of a methoxy group (-OCH3) attached to the sixth carbon atom of the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(2-methoxyethyl)ethylenediamine under acidic conditions. The reaction proceeds as follows:
Starting Material: N-(2-methoxyethyl)ethylenediamine
Reaction Conditions: Acidic medium, typically using hydrochloric acid (HCl)
Cyclization: The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, leading to higher purity and consistency in the final product. The use of automated systems also reduces the risk of human error and increases scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 6-hydroxy-1,4-diazepane.
Reduction: Reduction of the diazepane ring can lead to the formation of partially or fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-Hydroxy-1,4-diazepane
Reduction: Saturated diazepane derivatives
Substitution: Various substituted diazepane derivatives, depending on the substituent introduced.
Scientific Research Applications
6-Methoxy-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The diazepane ring structure allows for conformational flexibility, enabling the compound to adopt various binding modes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the methoxy group.
6-Hydroxy-1,4-diazepane: An oxidized derivative with a hydroxyl group.
6-Chloro-1,4-diazepane: A halogenated derivative with a chlorine atom.
Uniqueness
6-Methoxy-1,4-diazepane is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable scaffold for the design of novel molecules with specific biological or chemical properties.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
6-methoxy-1,4-diazepane |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 |
InChI Key |
MZLRLEGPIKZPLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


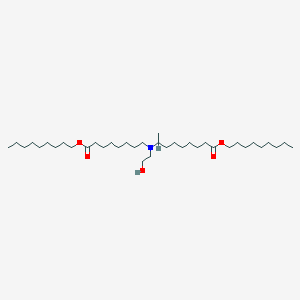

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359079.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide](/img/structure/B13359084.png)
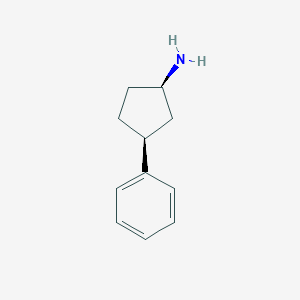

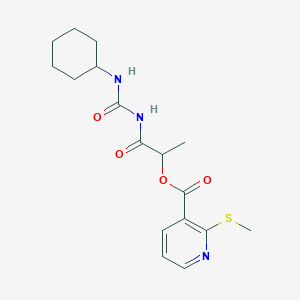
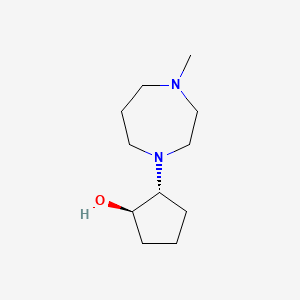
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359111.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13359124.png)
